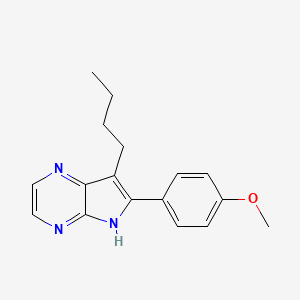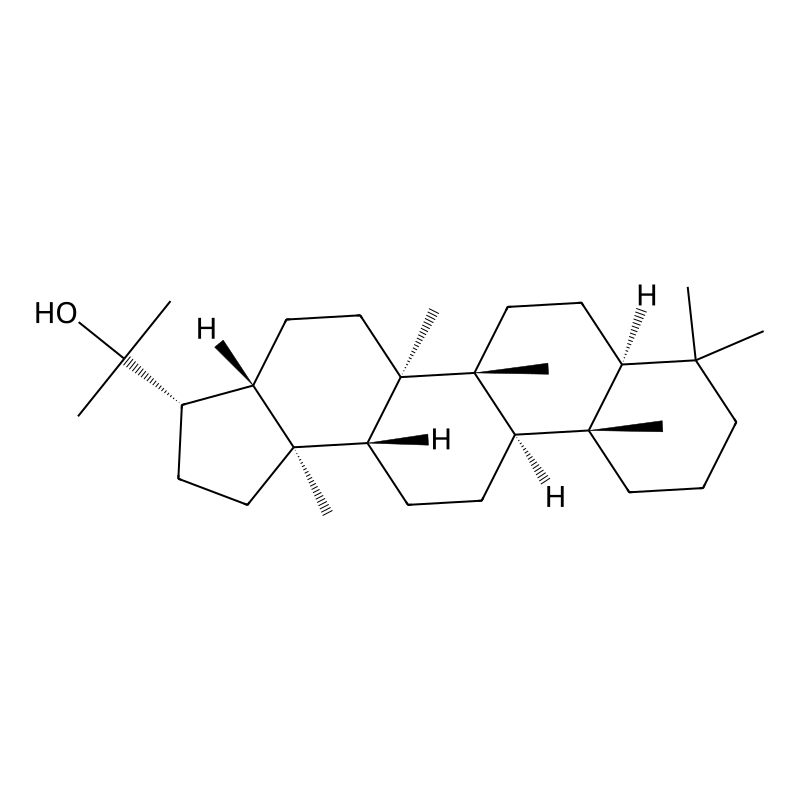Aloisine RP106

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Application in Cell Cycle Regulation
Scientific Field: Biochemistry and Cell Biology
Summary of Application: Aloisine serves as a potent inhibitor of cyclin-dependent kinases (Cdks), which are crucial for the regulation of the cell cycle. By inhibiting Cdks, Aloisine can arrest the cell cycle, making it a valuable tool for studying cell proliferation and cancer research .
Methods of Application: In cell biology experiments, Aloisine is used in vitro to treat cultured cells at various concentrations to determine the IC50 value—the concentration at which it inhibits Cdks by 50%. The compound is typically dissolved in DMSO and added to cell culture media .
Results Summary: Studies have shown that Aloisine effectively inhibits Cdk1/cyclin B, Cdk2/cyclin A, and Cdk5/p25 with IC50 values ranging from 120 nM to 400 nM. It has been observed to arrest cells in both G1 and G2 phases of the cell cycle .
Application in Neurodegenerative Disease Research
Scientific Field: Neuropharmacology
Summary of Application: Aloisine’s ability to inhibit Cdks also extends to Cdk5, a kinase implicated in neurodegenerative diseases. This makes Aloisine a compound of interest in the study of Alzheimer’s and Parkinson’s diseases .
Methods of Application: Aloisine is applied to neuronal cell cultures or used in animal models to observe its effects on Cdk5 activity. The compound’s impact on neuronal survival and function is assessed through various biochemical assays .
Results Summary: Research indicates that Aloisine can modulate Cdk5 activity, which is associated with pathological tau phosphorylation in Alzheimer’s disease. It has shown potential in reducing neurodegenerative processes .
Application in Cancer Therapeutics
Scientific Field: Oncology
Summary of Application: Aloisine’s Cdk inhibitory properties are explored for developing anti-cancer therapeutics. Its ability to halt cell proliferation is particularly relevant for targeting rapidly dividing cancer cells .
Methods of Application: Aloisine is tested on various cancer cell lines to evaluate its efficacy in inhibiting tumor growth. It is also studied in combination with other chemotherapeutic agents to assess synergistic effects .
Results Summary: Studies have demonstrated that Aloisine can suppress the growth of certain cancer cell lines, with ongoing research into its potential as part of combination therapy regimens .
Application in Cystic Fibrosis Research
Scientific Field: Molecular Medicine
Summary of Application: Aloisine has been found to stimulate CFTR-dependent iodide efflux, which is significant for cystic fibrosis research. It offers a new avenue for exploring treatments for this genetic disorder .
Methods of Application: The compound is used to treat cells expressing mutant CFTR proteins, and its effects on ion transport are measured using electrophysiological techniques .
Results Summary: Aloisine has shown effectiveness in stimulating CFTR activity in cells with the F508del mutation, common in cystic fibrosis, suggesting its potential therapeutic value .
Application in Kinase Selectivity Profiling
Scientific Field: Pharmacology
Summary of Application: Aloisine is utilized in kinase selectivity profiling to understand its specificity and potential off-target effects, which is essential for drug development .
Methods of Application: The compound is screened against a panel of kinases using in vitro kinase assays to determine its selectivity profile and IC50 values for each kinase .
Results Summary: Aloisine exhibits high selectivity for certain Cdks over other kinases, with poor inhibition (IC50 ≥ 100 µM) of unrelated enzymes such as PKA and PKC .
Application in Chemical Synthesis
Scientific Field: Synthetic Chemistry
Summary of Application: Aloisine is also of interest in synthetic chemistry for the development of novel chemical entities with potential pharmacological activities .
Methods of Application: The compound’s structure is used as a scaffold for the synthesis of derivatives with modified functional groups to enhance activity or reduce toxicity .
Results Summary: Synthetic derivatives of Aloisine have been created, some of which show improved pharmacokinetic properties and enhanced biological activity compared to the parent compound .
: MilliporeSigma : Academia.edu : ResearchGate : MedChemExpress : Guide to Pharmacology : MedChemExpress
Application in Antiproliferative Studies
Scientific Field: Pharmacology and Cancer Research
Summary of Application: Aloisine has been identified as an antiproliferative agent due to its inhibitory effects on cyclin-dependent kinases, which are essential for cell division. This property is particularly useful in the study of cancer cell growth and the development of anticancer drugs .
Methods of Application: The compound is applied to cancer cell lines to assess its ability to inhibit cell growth. The effectiveness is measured by determining the IC50 value, the concentration required to inhibit cell proliferation by 50% .
Results Summary: Aloisine has shown to arrest cells in both G1 and G2 phases of the cell cycle, indicating its potential as an antiproliferative agent in cancer research .
Application in Kinase Inhibition Profiling
Scientific Field: Biochemistry
Summary of Application: This broad spectrum of inhibition makes it a valuable tool for kinase inhibition profiling .
Methods of Application: Aloisine is tested against a panel of kinases to determine its inhibitory effects. The selectivity and potency are assessed through in vitro assays .
Results Summary: The compound exhibits selective inhibition of certain kinases, providing insights into its specificity and potential therapeutic applications .
Application in CFTR Activation Studies
Scientific Field: Molecular Medicine and Pharmacology
Summary of Application: Aloisine has been found to activate CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) channels, which is significant for the study and treatment of cystic fibrosis .
Results Summary: Aloisine selectively stimulates CFTR-dependent iodide efflux, showing promise as a potential therapeutic agent for cystic fibrosis .
Application in Neurological Disorder Research
Scientific Field: Neurology
Summary of Application: Due to its effects on kinases like Cdk5, Aloisine is of interest in the study of neurological disorders such as Alzheimer’s disease, where abnormal kinase activity is implicated .
Methods of Application: Aloisine is applied to neuronal models to observe its effects on kinase activity and neuronal health .
Results Summary: The compound has shown potential in modulating kinase activity associated with neurodegenerative diseases, offering a pathway for therapeutic intervention .
Application in Drug Resistance Studies
Scientific Field: Pharmacology and Microbiology
Summary of Application: Aloisine’s kinase inhibitory properties are explored in the context of drug resistance, particularly in pathogens that rely on kinase signaling for survival and virulence .
Methods of Application: Pathogenic organisms are exposed to Aloisine to determine its impact on survival and resistance mechanisms .
Results Summary: Research suggests that Aloisine may play a role in overcoming drug resistance in certain pathogens, though further studies are needed .
Application in Signal Transduction Research
Scientific Field: Cellular Biology
Summary of Application: Aloisine’s impact on kinases makes it a useful tool for studying signal transduction pathways, which are critical for understanding cellular responses to external stimuli .
Methods of Application: The compound is used to dissect the role of specific kinases in signal transduction pathways within various cell types .
Results Summary: Studies have utilized Aloisine to reveal the complexity of kinase-mediated signaling and its implications for cell behavior and disease .
Aloisine RP106 is a small-molecule compound recognized for its role as an inhibitor of cyclin-dependent kinases and glycogen synthase kinase 3. Its chemical structure comprises a pyrrolo-pyrazine framework, which contributes to its biological activity. The compound has garnered attention for its selective inhibition of specific kinases, including cyclin-dependent kinase 1, cyclin-dependent kinase 5, and glycogen synthase kinase 3, making it a valuable tool in cancer research and therapeutic development .
- Inhibition of Kinase Activity: Aloisine RP106 competes with ATP for binding to the active site of cyclin-dependent kinases and glycogen synthase kinase 3.
- Cellular Proliferation Modulation: By inhibiting these kinases, Aloisine RP106 can alter pathways involved in cell cycle regulation and apoptosis, leading to anti-proliferative effects in various cancer cell lines .
Aloisine RP106 exhibits significant biological activity characterized by its ability to inhibit cell proliferation. It has been shown to have an IC50 of approximately 0.70 µM for cyclin-dependent kinase 1, 1.5 µM for cyclin-dependent kinase 5, and 0.92 µM for glycogen synthase kinase 3 . These properties suggest that Aloisine RP106 could play a crucial role in cancer therapy by targeting pathways that promote tumor growth and survival.
Additionally, studies indicate that Aloisine RP106 may influence tumor angiogenesis through its action on lipid kinases, further underscoring its potential as an anti-cancer agent .
The synthesis of Aloisine RP106 typically involves multi-step organic synthesis techniques. While specific proprietary methods may vary among manufacturers, a general approach includes:
- Formation of the Pyrrolo-Pyrazine Core: This involves the reaction of appropriate precursors under controlled conditions to form the core structure.
- Functionalization: Subsequent steps involve introducing substituents such as methoxy groups to enhance biological activity and selectivity.
- Purification: Final products are purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.
The detailed synthetic pathway remains proprietary but is based on established organic synthesis methodologies .
Aloisine RP106 has several applications in biomedical research:
- Cancer Research: Due to its potent inhibitory effects on key kinases involved in cell proliferation and survival, it is widely used in studies aimed at understanding cancer biology and developing targeted therapies.
- Drug Development: Its unique mechanism positions it as a candidate for developing new therapeutic agents against various cancers.
- Biochemical Studies: Researchers utilize Aloisine RP106 to dissect signaling pathways influenced by cyclin-dependent kinases and glycogen synthase kinase 3.
Interaction studies involving Aloisine RP106 have focused on its binding affinity and specificity towards various kinases. Key findings include:
- Selective Inhibition: Aloisine RP106 demonstrates selective inhibition against cyclin-dependent kinase 1, cyclin-dependent kinase 5, and glycogen synthase kinase 3, with minimal off-target effects observed in other kinases .
- Binding Dynamics: Studies using crystallography have elucidated the binding interactions within the ATP-binding pocket of target enzymes, revealing insights into the structural basis for its selectivity .
Aloisine RP106 belongs to a family of compounds that inhibit cyclin-dependent kinases and glycogen synthase kinase 3. Below is a comparison with similar compounds:
| Compound Name | Structure Type | Target Kinases | Unique Features |
|---|---|---|---|
| Aloisine A | Pyrrolo-pyrazine | Cyclin-dependent kinases | Precursor to Aloisine RP106 |
| Aloisine B | Pyrrolo-pyrazine | Cyclin-dependent kinases | Exhibits different potency profiles |
| Thiazolidinediones | Thiazolidine | Glycogen synthase kinase 3 | Primarily used in diabetes treatment |
| Roscovitine | Purine derivative | Cyclin-dependent kinases | Broad-spectrum inhibitor with less selectivity |
Aloisine RP106 is unique due to its selective inhibition profile against specific cyclin-dependent kinases and glycogen synthase kinase 3, making it particularly valuable in targeted cancer therapies compared to other compounds that may have broader or less selective actions .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Wikipedia
Dates
2: Kainth P, Gupta RS. Signature proteins that are distinctive of alpha proteobacteria. BMC Genomics. 2005 Jun 16;6:94. PubMed PMID: 15960851; PubMed Central PMCID: PMC1182365.








